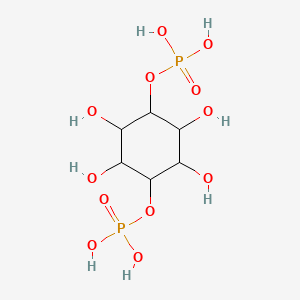

(2,3,5,6-Tetrahydroxy-4-phosphonooxycyclohexyl) dihydrogen phosphate

Vue d'ensemble

Description

D-myo-inositol-1,4-bisphosphate est un composé organique appartenant à la classe des inositol phosphates. Ces composés contiennent un groupe phosphate lié à une portion d’inositol, qui est un cyclohexanehexol. D-myo-inositol-1,4-bisphosphate joue un rôle crucial dans divers processus cellulaires, en particulier dans les voies de transduction du signal .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de D-myo-inositol-1,4-bisphosphate implique généralement l'hydrolyse du phosphatidylinositol 4,5-bisphosphate par des phosphatases spécifiques. Cette réaction peut être effectuée dans des conditions contrôlées pour garantir la formation sélective du bisphosphate souhaité .

Méthodes de production industrielle : La production industrielle de D-myo-inositol-1,4-bisphosphate implique souvent l'hydrolyse enzymatique de phosphoinositides dérivés de sources biologiques telles que le cerveau bovin. Le processus est optimisé pour produire des produits de haute pureté adaptés à la recherche et aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : D-myo-inositol-1,4-bisphosphate subit diverses réactions chimiques, notamment :

Hydrolyse : Catalysée par des phosphatases spécifiques, conduisant à la formation d’inositol monophosphates et de phosphate libre.

Phosphorylation : Peut être encore phosphorylé pour former des inositol phosphates supérieurs tels que l’inositol trisphosphate.

Réactifs et conditions courantes :

Hydrolyse : Implique généralement l’utilisation d’eau et de phosphatases spécifiques dans des conditions douces.

Phosphorylation : Nécessite de l’ATP et des kinases spécifiques dans des conditions physiologiques.

Principaux produits :

Hydrolyse : Produit des inositol monophosphates et du phosphate libre.

Phosphorylation : Produit des inositol phosphates supérieurs tels que l’inositol trisphosphate.

4. Applications de la recherche scientifique

D-myo-inositol-1,4-bisphosphate a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

D-Myo-Inositol-1,4-Bisphosphate has a wide range of applications in scientific research:

Mécanisme D'action

D-myo-inositol-1,4-bisphosphate exerce ses effets principalement par son rôle dans les voies de signalisation cellulaire. Il est impliqué dans l’hydrolyse du phosphatidylinositol 4,5-bisphosphate, conduisant à la formation d’inositol trisphosphate et de diacylglycérol. L’inositol trisphosphate se lie ensuite à ses récepteurs sur le réticulum endoplasmique, provoquant la libération d’ions calcium dans le cytoplasme. Cette augmentation de la concentration intracellulaire en calcium déclenche divers événements de signalisation en aval .

Composés similaires :

D-myo-inositol-1,4,5-trisphosphate : Une forme phosphorylée supérieure impliquée dans des voies de signalisation similaires.

D-myo-inositol-1,3,4,5-tétrakisphosphate : Un autre inositol phosphate avec des rôles de signalisation distincts.

Unicité : D-myo-inositol-1,4-bisphosphate est unique dans son rôle spécifique dans l’hydrolyse du phosphatidylinositol 4,5-bisphosphate et sa participation à la régulation des niveaux intracellulaires de calcium. Sa liaison spécifique aux phosphatases et ses événements de signalisation subséquents le distinguent des autres inositol phosphates .

Comparaison Avec Des Composés Similaires

D-Myo-Inositol-1,4,5-Trisphosphate: A higher phosphorylated form involved in similar signaling pathways.

D-Myo-Inositol-1,3,4,5-Tetrakisphosphate: Another inositol phosphate with distinct signaling roles.

Uniqueness: D-Myo-Inositol-1,4-Bisphosphate is unique in its specific role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate and its involvement in the regulation of intracellular calcium levels. Its specific binding to phosphatases and subsequent signaling events distinguish it from other inositol phosphates .

Propriétés

IUPAC Name |

[(2R,3R,5R,6S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)6(18-20(14,15)16)4(10)3(9)5(1)17-19(11,12)13/h1-10H,(H2,11,12,13)(H2,14,15,16)/t1-,2-,3-,4+,5?,6?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELZSPZCXGTUMR-MBEOBJKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O12P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401343047 | |

| Record name | D-myo-Inositol 1,4-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47055-78-7, 74465-19-3 | |

| Record name | D-Myo-Inositol-1,4-Bisphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-myo-Inositol 1,4-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401343047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.